4-Acetoxy-2'-iodobenzophenone

Description

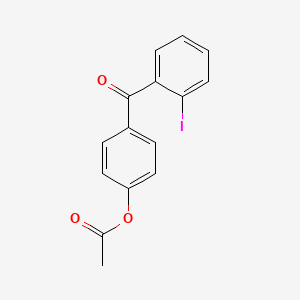

4-Acetoxy-2'-iodobenzophenone is a benzophenone derivative featuring an acetoxy group at the para position of one aromatic ring and an iodine atom at the ortho position of the adjacent ring. The acetoxy group serves as a protective moiety, while the iodine atom may enable further functionalization via halogen-selective reactions, such as Suzuki coupling or nucleophilic substitution .

Properties

IUPAC Name |

[4-(2-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFCCFYTBWKKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641700 | |

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-48-6 | |

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. One common method is the reaction of 2’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for 4-Acetoxy-2’-iodobenzophenone are not widely documented. the general approach involves similar acetylation reactions on a larger scale, with optimization for yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzophenone core.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to substitute the iodine atom.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted benzophenones depending on the reagents used.

Oxidation Products: Oxidized derivatives of the benzophenone core.

Reduction Products: Reduced forms of the benzophenone core.

Scientific Research Applications

4-Acetoxy-2’-iodobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate that can interact with various biological molecules . The iodine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Positional Isomers: 2-Acetoxy-4'-iodobenzophenone

Structural Differences :

- 4-Acetoxy-2'-iodobenzophenone: Acetoxy at position 4 (Ring A), iodine at position 2' (Ring B).

- 2-Acetoxy-4'-iodobenzophenone (CAS 890099-28-2): Acetoxy at position 2 (Ring A), iodine at position 4' (Ring B) .

Halogen-Substituted Analog: 4-Acetoxy-2',3'-Difluorobenzophenone

Structural Differences :

- 4-Acetoxy-2',3'-Difluorobenzophenone replaces iodine with fluorine at positions 2' and 3' .

Comparative Data Table

Research Implications and Gaps

- Synthetic Optimization: The acetoxy group’s position significantly impacts reaction efficiency. Further studies are needed to compare RCYs for this compound with its isomers.

- Testing antiproliferative effects could reveal structure-activity relationships.

- Safety Profiles: Regulatory information for halogenated benzophenones remains sparse. Comparative toxicity studies are warranted .

Biological Activity

4-Acetoxy-2'-iodobenzophenone is a synthetic organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol. Its structure includes an acetoxy group and an iodine atom, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound can be synthesized through the acetylation of 2'-iodobenzophenone using acetic anhydride in the presence of a catalyst like pyridine. The compound is characterized by its ability to undergo various chemical reactions, including substitution, oxidation, and reduction reactions, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with biomolecules through its functional groups. The acetoxy group can hydrolyze, releasing acetic acid and forming reactive intermediates that may interact with proteins, lipids, and nucleic acids. This mechanism is crucial in understanding how the compound exerts its biological effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are suggested by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that related compounds can interact with COX-1 and COX-2, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins . This suggests that this compound may also possess similar anti-inflammatory effects.

Case Studies

- Antioxidant Mechanisms : A study exploring low-molecular-weight synthetic antioxidants highlighted that compounds with similar structures could effectively reduce oxidative stress markers in cellular models. These findings support the hypothesis that this compound may enhance cellular defense mechanisms against oxidative damage .

- COX Inhibition : Another research article documented the interactions of various benzophenone derivatives with COX enzymes. Although specific data on this compound were not provided, the results indicated that structural modifications could significantly affect COX inhibition potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antioxidant Activity | COX Inhibition | Other Biological Effects |

|---|---|---|---|

| This compound | Potentially high | Suggested | Cytoprotective properties |

| 2-Acetoxy-4'-iodobenzophenone | Moderate | Moderate | Unknown |

| 4-Acetoxy-2'-bromobenzophenone | High | High | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.